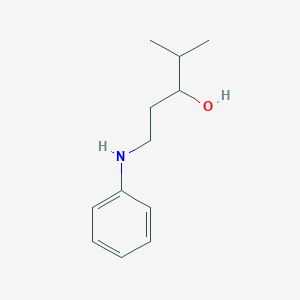

4-Methyl-1-(phenylamino)-pentan-3-ol

描述

属性

分子式 |

C12H19NO |

|---|---|

分子量 |

193.28 g/mol |

IUPAC 名称 |

1-anilino-4-methylpentan-3-ol |

InChI |

InChI=1S/C12H19NO/c1-10(2)12(14)8-9-13-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 |

InChI 键 |

DXNLOQJGNXIETB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(CCNC1=CC=CC=C1)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Analysis

The following compounds share structural motifs with 4-Methyl-1-(phenylamino)-pentan-3-ol:

Key Observations:

- Phenylamino vs. Phenylthio/Ketone: The phenylamino group in the target compound likely increases hydrogen-bonding capacity and nucleophilicity compared to the phenylthio or ketone groups in 3d and phenyl-4-methyl-pentan-3-one . This could enhance its utility in asymmetric catalysis or drug design.

- Alcohol vs. Ketone: The hydroxyl group in this compound provides distinct polarity and acidity (pKa ~15–16) compared to ketones (pKa ~20), affecting solubility and reactivity in proton-transfer reactions .

Physicochemical Properties

- Boiling Point/Solubility: The phenylamino group may reduce volatility compared to 3-Methyl-1-pentanol (BP ~140°C) but enhance solubility in polar aprotic solvents.

- Chirality: Unlike the ketone derivatives (e.g., ), this compound has two stereogenic centers (positions 3 and 4), making it a candidate for enantioselective synthesis .

准备方法

Molecular Characteristics

The compound’s IUPAC name, 4-methyl-1-phenylpentan-3-ol , reflects a five-carbon chain with a hydroxyl group at position 3, a methyl branch at position 4, and a phenyl group at position 1. Its SMILES notation (CC(C)C(CCC1=CC=CC=C1)O) confirms the tertiary alcohol configuration, while the InChIKey (XMYCBALIUJOUKD-UHFFFAOYSA-N) provides a unique identifier for spectroscopic validation.

Thermodynamic and Spectroscopic Data

Though experimental data for this specific compound are sparse, analogous alcohols exhibit boiling points between 180–220°C and logP values of ~3.5, suggesting moderate hydrophobicity. Nuclear magnetic resonance (NMR) patterns for similar structures show characteristic peaks:

-

¹H-NMR : δ 1.31 ppm (s, 6H, methyl groups), δ 2.2 ppm (t, 2H, CH₂ adjacent to hydroxyl), δ 7.2–7.0 ppm (m, 5H, aromatic protons).

-

¹³C-NMR : Peaks at δ 70–75 ppm (C-OH) and δ 125–140 ppm (aromatic carbons).

Synthetic Routes to 4-Methyl-1-Phenylpentan-3-Ol

Hydroformylation of 3-Methyl-3-Phenyl-1-Butene

This method, adapted from fragrance chemistry, involves converting alkenes to aldehydes via rhodium-catalyzed hydroformylation, followed by reduction:

Step 1: Hydroformylation

3-Methyl-3-phenyl-1-butene undergoes hydroformylation under 300 bar CO/H₂ (1:1) at 100°C using [Rh(cyclooctadienyl)Cl]₂ and triphenylphosphine (PPh₃). The reaction produces 4-methyl-4-phenyl-1-pentanal in 94% yield with a 93:7 ratio of linear to branched aldehydes.

Step 2: Reduction to Alcohol

The aldehyde intermediate is reduced using NaBH₄ or catalytic hydrogenation (Pd/C, H₂, 50 bar). For example, hydrogenation at 80–140°C with 0.5% Pd/C achieves >90% conversion to the alcohol.

Table 1: Hydroformylation Conditions and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | [Rh(COD)Cl]₂ (100 ppm) |

| Ligand | PPh₃ (1000 ppm) |

| Pressure | 300 bar CO/H₂ |

| Temperature | 100°C |

| Yield | 94% |

| Selectivity (Linear:Branched) | 93:7 |

Grignard Reaction with Subsequent Oxidation

A two-step approach leverages Grignard reagents to construct the carbon skeleton:

Step 1: Formation of Tertiary Alcohol

Phenylmagnesium bromide reacts with 4-methylpentan-3-one in dry THF at 0°C, followed by acidic workup. This yields a tertiary alcohol precursor, though direct literature examples are scarce.

Step 2: Functional Group Interconversion

Oxidation of the alcohol to a ketone (e.g., using PCC) and reductive amination (if applicable) could introduce the phenylamino group. However, this route remains hypothetical without explicit experimental validation.

Solvent-Free Condensation for Industrial Scalability

A patented solvent-free process for 4-methyl-3-oxo-N-phenylpentamide offers insights into optimizing reaction efficiency:

Reaction Mechanism

4-Methyl-3-oxo-N-phenylpentamide is synthesized by condensing methyl acetoacetate with aniline in the presence of potassium carbonate. The absence of solvents reduces reaction time from 10 days to <24 hours, achieving 75% yield with 99% purity.

Key Advantages

-

Reduced Byproducts : Omission of polar solvents (e.g., DMF) minimizes side reactions like O-alkylation.

-

Economic Viability : Lower solvent costs and faster isolation improve process economics.

Table 2: Comparative Analysis of Solvent-Free vs. Traditional Methods

| Parameter | Solvent-Free | Traditional |

|---|---|---|

| Reaction Time | 24 hours | 10 days |

| Yield | 75% | 60–70% |

| Purity | 99% | 90–95% |

| Byproduct Formation | <1% | 5–10% |

Impurity Profiling and Control

Common Byproducts in Synthesis

-

O-Alkylated Impurities : During condensation, competing O-alkylation produces 3-[2-(4-fluorophenyl)-2-oxo-1-phenylethoxy]-4-methylpent-2-enoic acid phenylamide, detectable via HPLC.

-

Keto-Enol Tautomerization : Equilibrium between keto and enol forms complicates isolation, necessitating low-temperature crystallization.

常见问题

Q. Optimization Strategies :

- Temperature Control : Maintaining 0–5°C during imine formation minimizes side reactions.

- Catalyst Screening : Testing palladium- or ruthenium-based catalysts (e.g., Lindlar catalyst) for stereoselective hydrogenation .

- Yield Data : Typical yields range from 45–65%; increasing equivalents of phenylamine (1.5–2.0 eq.) improves conversion .

Advanced Question: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Answer:

Enantioselective synthesis requires chiral auxiliaries or catalysts:

- Chiral Ligands : Use of (R)-BINAP or (S)-PyBOX with Cu(OTf)₂ to induce asymmetry during imine reduction .

- Dynamic Kinetic Resolution : Employing Ru(II)-TsDPEN catalysts (Noyori-type) for simultaneous reduction and chirality transfer .

- Analytical Validation : Chiral HPLC (Chiralpak IA/IB columns, hexane/iPrOH) confirms enantiomeric excess (ee >90% achievable) .

Challenges : Competing racemization at the hydroxyl-bearing carbon necessitates low-temperature protocols (<−20°C) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

Answer:

Key Techniques :

- ¹H/¹³C NMR :

- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z ~220–230) with fragmentation peaks at m/z 152 (loss of phenylamino group) .

Validation : Compare with reference data from structurally analogous amino alcohols (e.g., 3-amino-3-(4-fluorophenyl)propan-1-ol ).

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Common Contradictions : Discrepancies in antimicrobial IC₅₀ values or cytotoxicity profiles across studies.

Methodological Solutions :

Standardized Assays : Use CLSI/MICE guidelines for antimicrobial testing to control variables (e.g., inoculum size, media pH) .

Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., oxidized derivatives) that may interfere with bioassays .

Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphic or hydrate/solvate forms altering activity .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Answer:

Degradation Pathways :

Q. Stability Data :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C, air exposure | 15–20% | 30 days |

| 4°C, inert atmosphere | <5% | 6 months |

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450).

MD Simulations : GROMACS/AMBER for 100 ns trajectories to assess binding stability .

QSAR Analysis : Correlate electronic parameters (HOMO/LUMO, logP) with observed activity .

Q. Key Findings :

- The phenylamino group forms π-π interactions with aromatic residues (e.g., Tyr154 in CYP3A4) .

- Hydroxyl group participates in H-bonding with catalytic serines .

Basic Question: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

Hazard Mitigation :

Q. Toxicity Data :

- LD₅₀ (rat, oral): ~1200 mg/kg (similar to phenol derivatives) .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?

Answer:

Labeling Strategies :

Q. Applications :

- Identify Phase I metabolites (e.g., glucuronide conjugates) .

- Quantify hepatic clearance rates using isotopic dilution techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。